7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their pharmacological properties. The compound can serve as a precursor in the synthesis of these heterocycles. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been developed to synthesize imidazo[1,2-a]pyridines . This method tolerates a wide range of functional groups and affords high yields under mild conditions.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure because of its wide range of applications in medicinal chemistry . It is often used in the design of new drugs due to its ability to interact with various biological targets. The structural features of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid make it a valuable intermediate in the development of potential therapeutic agents.
Material Science
In material science, the imidazo[1,2-a]pyridine moiety is valued for its structural character. It can be incorporated into materials to impart specific properties such as electronic or photonic functionalities. The compound’s versatility in synthesis allows for its use in creating novel materials with desired characteristics .
Antimicrobial Research
Recent studies have shown that imidazo[1,2-a]pyridine analogues exhibit antimicrobial activity. For example, a derivative known as Q203 has demonstrated significant reduction of bacterial load in an acute TB mouse model, indicating its potential as an antimicrobial agent .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMYDXBTOHODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.